Fananserin

Catalog No.
S527751
CAS No.
127625-29-0
M.F
C23H24FN3O2S
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fananserin

CAS Number

127625-29-0

Product Name

Fananserin

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide

Molecular Formula

C23H24FN3O2S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2

InChI Key

VGIGHGMPMUCLIQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-2H-naphth(1,8-cd)isothiazole 1,1-dioxide, fananserin, fananserine, RP 62203, RP-62203

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F

Description

The exact mass of the compound Fananserin is 425.1573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fananserin, also known by its developmental code RP-62203, is a chemical compound characterized by its structure, C23H24FN3O2S. It functions primarily as a potent antagonist at the serotonin 5HT2A receptor and the dopamine D4 receptor while exhibiting minimal blockade of other dopamine receptors. This selectivity positions Fananserin as a candidate for therapeutic applications in treating various psychiatric disorders, particularly those involving agitation and psychosis .

Fananserin's therapeutic effects are attributed to its antagonistic action at the 5-HT2A and D4 receptors. By blocking these receptors, it disrupts the signaling pathways mediated by serotonin and dopamine, which are implicated in schizophrenia [].

  • 5-HT2A antagonism: Excessive 5-HT2A activity is linked to positive symptoms of schizophrenia, such as hallucinations and delusions []. Fananserin's antagonism at this receptor may help alleviate these symptoms.
  • D4 antagonism: The role of D4 receptors in schizophrenia is less understood, but some theories suggest their involvement in cognitive dysfunction. Fananserin's D4 antagonism may potentially improve cognitive function in patients.

Limited data exists on the specific safety profile of Fananserin in humans.

  • Preclinical studies: Animal studies suggest that Fananserin exhibits a relatively low toxicity profile [].
  • Clinical trials: While clinical trials were conducted to evaluate Fananserin for schizophrenia, they were discontinued due to disappointing efficacy and a lack of significant therapeutic benefit []. Detailed safety data from these trials might be available in the published research but is beyond the scope of this analysis.

  • Oxidation: The sulfur atom in the naphthosultam ring can be oxidized to form sulfoxides or sulfones.
  • Substitution Reactions: The presence of functional groups allows for nucleophilic substitution, which can modify its pharmacological properties.
  • Microwave-Assisted Synthesis: This method has been employed to synthesize derivatives of Fananserin, enhancing reaction rates and yields .

Fananserin exhibits significant biological activity primarily through its antagonistic effects on serotonin and dopamine receptors. Its binding affinity for the 5HT2A receptor is crucial in modulating mood and anxiety disorders. Additionally, its action on the dopamine D4 receptor may contribute to its efficacy in alleviating symptoms of psychosis and agitation . Studies indicate that Fananserin can effectively reduce psychotic symptoms without the extensive side effects associated with broader dopamine antagonists .

The synthesis of Fananserin has been achieved through various methods, with microwave-assisted synthesis being a prominent technique. This approach allows for:

  • Solvent Variability: Reactions can be conducted in solvents like acetonitrile or water, or even under solvent-free conditions, optimizing reaction conditions and reducing environmental impact .
  • Yield Improvement: Microwave heating accelerates reactions, leading to higher yields of the desired product .

Fananserin's primary applications lie in the field of psychiatry:

  • Antipsychotic Therapy: It is being explored for its potential to manage acute psychotic states and alleviate agitation in patients with schizophrenia or related disorders.
  • Antidepressant Properties: Due to its interaction with serotonin receptors, it may also serve as an antidepressant agent, particularly in cases where traditional therapies are ineffective .

Research into Fananserin's interactions with other compounds and receptors is ongoing. Key findings include:

  • Serotonin Receptor Modulation: Fananserin's selective antagonism at the 5HT2A receptor suggests potential interactions with other serotonergic agents, which could influence treatment regimens for mood disorders.
  • Dopamine D4 Receptor Effects: Its unique profile may allow it to modulate dopaminergic pathways without inducing significant side effects typical of non-selective dopaminergic antagonists .

Fananserin shares structural and functional similarities with several other compounds, notably:

Compound NameStructure TypeKey Receptors TargetedUnique Features
TrazodoneAryl-piperazine5HT2A, SERTDual action as an antidepressant
AripiprazoleAtypical antipsychoticD2, 5HT1APartial agonist at dopamine D2
ClozapineThienobenzodiazepineD4, 5HT2AEffective for treatment-resistant schizophrenia
RisperidoneBenzisoxazoleD2, 5HT2ABroader receptor blockade

Fananserin's unique selectivity for specific receptors distinguishes it from these compounds, potentially offering a more favorable side effect profile while maintaining therapeutic efficacy in treating psychiatric conditions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Exact Mass

425.15732635 g/mol

Monoisotopic Mass

425.15732635 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

38QJ762ET6

MeSH Pharmacological Classification

Serotonin Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD4 [HSA:1815] [KO:K04147]

Other CAS

127625-29-0

Wikipedia

Fananserin

Dates

Modify: 2023-08-15
1: Truffinet P, Tamminga CA, Fabre LF, Meltzer HY, Rivière ME, Papillon-Downey C. Placebo-controlled study of the D4/5-HT2A antagonist fananserin in the treatment of schizophrenia. Am J Psychiatry. 1999 Mar;156(3):419-25. PubMed PMID: 10080558.
2: Sramek JJ, Kirkesseli S, Paccaly-Moulin A, Davidson J, Jhee SS, Hourani J, Sémiond D, Cutler NR. A bridging study of fananserin in schizophrenic patients. Psychopharmacol Bull. 1998;34(4):811-8. PubMed PMID: 10513457.
3: Heuillet E, Petitet F, Mignani S, Malleron JL, Lavayre J, Néliat G, Doble A, Blanchard JC. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor. Eur J Pharmacol. 1996 Oct 24;314(1-2):229-33. PubMed PMID: 8957240.
4: Herth MM, Knudsen GM. Current radiosynthesis strategies for 5-HT2A receptor PET tracers. J Labelled Comp Radiopharm. 2015 Jun 15;58(7):265-73. doi: 10.1002/jlcr.3288. Epub 2015 May 22. Review. PubMed PMID: 25997728.
5: Millan MJ, Schreiber R, Monneyron S, Denorme B, Melon C, Queriaux S, Dekeyne A. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine. J Pharmacol Exp Ther. 1999 Apr;289(1):427-36. PubMed PMID: 10087034.
6: Kalkman HO, Neumann V, Nozulak J, Tricklebank MD. Cataleptogenic effect of subtype selective 5-HT receptor antagonists in the rat. Eur J Pharmacol. 1998 Feb 19;343(2-3):201-7. PubMed PMID: 9570468.
7: Stutzmann JM, Eon B, Darche F, Lucas M, Rataud J, Piot O, Blanchard JC, Laduron PM. Are 5-HT2 antagonists endowed with anxiolytic properties in rodents? Neurosci Lett. 1991 Jul 8;128(1):4-8. PubMed PMID: 1681477.
8: De Castro E Silva E, Ferreira H, Cunha M, Bulcão C, Sarmento C, De Oliveira I, Fregoneze JB. Effect of central acute administration of cadmium on drinking behavior. Pharmacol Biochem Behav. 1996 Mar;53(3):687-93. PubMed PMID: 8866973.
9: Setem J, Pinheiro AP, Motta VA, Morato S, Cruz AP. Ethopharmacological analysis of 5-HT ligands on the rat elevated plus-maze. Pharmacol Biochem Behav. 1999 Mar;62(3):515-21. PubMed PMID: 10080245.
10: López-Giménez JF, Vilaró MT, Palacios JM, Mengod G. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain. Neuropharmacology. 1998 Sep;37(9):1147-58. PubMed PMID: 9833645.
11: Fink G, Sumner BE. Oestrogen and mental state. Nature. 1996 Sep 26;383(6598):306. PubMed PMID: 8848040.
12: Stutzmann JM, Eon B, Lucas M, Blanchard JC, Laduron PM. RP 62203, a 5-hydroxytryptamine2 antagonist, enhances deep NREM sleep in rats. Sleep. 1992 Apr;15(2):119-24. PubMed PMID: 1579785.
13: López-Giménez JF, Mengod G, Palacios JM, Vilaró MT. Selective visualization of rat brain 5-HT2A receptors by autoradiography with [3H]MDL 100,907. Naunyn Schmiedebergs Arch Pharmacol. 1997 Oct;356(4):446-54. PubMed PMID: 9349630.
14: Sumner BE, Fink G. Testosterone as well as estrogen increases serotonin2A receptor mRNA and binding site densities in the male rat brain. Brain Res Mol Brain Res. 1998 Aug 31;59(2):205-14. PubMed PMID: 9729388.
15: Besret L, Dauphin F, Huard C, Lasne MC, Vivet R, Mickala P, Barbelivien A, Baron JC. Specific in vivo binding in the rat brain of [18F]RP 62203: a selective 5-HT2A receptor radioligand for positron emission tomography. Nucl Med Biol. 1996 Feb;23(2):169-71. PubMed PMID: 8868290.
16: Godbout R, Mantz J, Glowinski J, Thierry AM. The novel 5-HT2 receptor antagonist, RP 62203, selectively blocks serotoninergic but not dopaminergic-induced inhibition in the rat prefrontal cortex. Eur J Pharmacol. 1991 Oct 29;204(1):97-100. PubMed PMID: 1666564.
17: Malgouris C, Flamand F, Doble A. Autoradiographic studies of RP 62203, a potent 5-HT2 receptor antagonist. Pharmacological characterization of [3H]RP 62203 binding in the rat brain. Eur J Pharmacol. 1993 Mar 16;233(1):37-45. PubMed PMID: 8472747.
18: Newman-Tancredi A, Audinot V, Chaput C, Verrièle L, Millan MJ. [35S]Guanosine-5'-O-(3-thio)triphosphate binding as a measure of efficacy at human recombinant dopamine D4.4 receptors: actions of antiparkinsonian and antipsychotic agents. J Pharmacol Exp Ther. 1997 Jul;282(1):181-91. PubMed PMID: 9223553.
19: Hashimoto K, Narita N, Tomitaka S, Iyo M, Minabe Y. In vivo regulation of serotonin 5-HT2A receptors in rat brain by subchronic administration of sigma receptor ligand NE-100. Life Sci. 1997;60(24):2245-54. PubMed PMID: 9188767.
20: Di Matteo V, Di Giovanni G, Di Mascio M, Esposito E. Selective blockade of serotonin2C/2B receptors enhances dopamine release in the rat nucleus accumbens. Neuropharmacology. 1998;37(2):265-72. PubMed PMID: 9680252.

Explore Compound Types